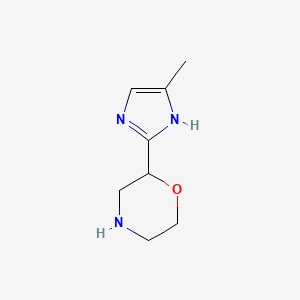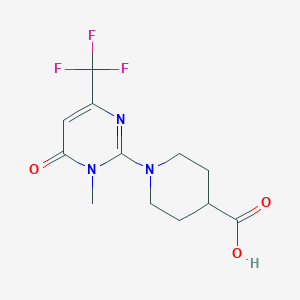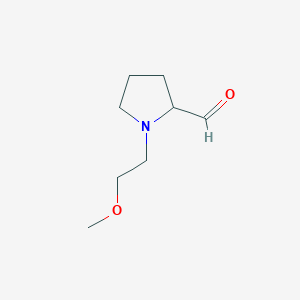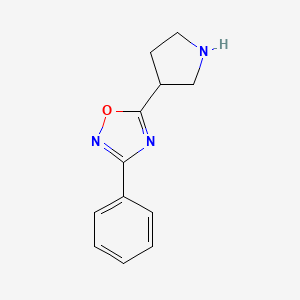
(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with piperazine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
作用機序
The mechanism of action of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
類似化合物との比較
Similar Compounds
(4-Methyl-1-piperazinyl)pyridine: Similar structure but lacks the methanamine group.
(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)benzamide: Contains a benzamide group instead of a methanamine group.
(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)pyrazine: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and methanamine groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC名 |
(4-methyl-6-piperazin-1-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H18N4/c1-9-6-11(14-8-10(9)7-12)15-4-2-13-3-5-15/h6,8,13H,2-5,7,12H2,1H3 |
InChIキー |
DOYCRYNZENFFMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1CN)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)

![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)






![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)

![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)
